2-BROMOETHYL 2,2-DIMETHYLPROPANOATE

Description

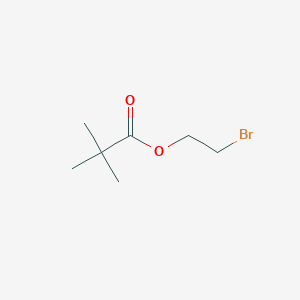

2-Bromoethyl 2,2-dimethylpropanoate is a halogenated ester characterized by a bulky 2,2-dimethylpropanoate (pivaloate) group and a bromoethyl substituent. The compound is structurally significant due to the combination of a sterically hindered ester and a bromine atom, which serves as a reactive leaving group. This configuration makes it valuable in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine’s superior leaving-group ability (compared to chlorine) enhances reactivity.

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

2-bromoethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C7H13BrO2/c1-7(2,3)6(9)10-5-4-8/h4-5H2,1-3H3 |

InChI Key |

MXJCRIAXILAHFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-BROMOETHYL 2,2-DIMETHYLPROPANOATE can be synthesized through the esterification of pivalic acid with 2-bromoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, this compound can be produced using similar esterification methods but with optimized conditions for large-scale production. This may involve continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-BROMOETHYL 2,2-DIMETHYLPROPANOATE undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield pivalic acid and 2-bromoethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Elimination Reactions: Alkenes are the primary products.

Hydrolysis: The major products are pivalic acid and 2-bromoethanol.

Scientific Research Applications

Chemistry

2-BROMOETHYL 2,2-DIMETHYLPROPANOATE is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology

In biological research, this compound is used to modify biomolecules through esterification, enabling the study of biochemical pathways and interactions.

Medicine

The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry

In the industrial sector, this compound is used in the production of polymers and specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-BROMOETHYL 2,2-DIMETHYLPROPANOATE involves its reactivity towards nucleophiles and bases. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. In elimination reactions, the compound forms alkenes through the removal of the bromine atom and a hydrogen atom from the adjacent carbon.

Comparison with Similar Compounds

Table 2. Reaction Conditions Comparison

Research Findings

- The pivaloate ester group consistently enhances steric protection, improving stability across analogs .

- Bromine’s superior leaving-group ability suggests that this compound would outperform chloro analogs in alkylation reactions, though this remains speculative without direct experimental data.

- The multigram synthesis of the chloro-hydroxy compound demonstrates scalability for pivaloate esters, but brominated variants may require optimization due to bromine’s volatility and cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.